Eremantholide A is a naturally occurring sesquiterpenoid compound known for its potential antitumor properties. It was first isolated from the plant Eremanthus erythropappus, which is part of the Asteraceae family. This compound has garnered attention in the field of medicinal chemistry due to its unique molecular structure and biological activities.
The synthesis of Eremantholide A has been explored through various methods, with a focus on asymmetric total synthesis. One notable approach involves the Hoveyda-Grubbs ring-closing metathesis reaction, which is utilized to construct the nine-membered oxonin ring integral to its structure. Additionally, an enolate alkylation strategy is employed to form the C(9)-C(10) bond .
Key steps in the synthesis include:
These methodologies highlight the complexity and precision required in synthesizing Eremantholide A .
The molecular formula of Eremantholide A is , and it features a unique bicyclic structure that contributes to its biological activity. The compound contains several functional groups, including an ester and an epoxide, which are vital for its interaction with biological targets.
CC1=CC2C3C(CC4(C(=O)C=C1O4)C)OC(C3(C(=O)O2)C)(C(=C)C)O
YEIAHHGCPUIGOQ-ZMIPQNLBSA-N
This structural information underlines the compound's potential reactivity and interaction with other molecules .
Eremantholide A undergoes various chemical reactions that can lead to the formation of derivatives or modifications that enhance its pharmacological properties. Notable reactions include:
The synthesis often requires careful control over reaction conditions, such as temperature and solvent choice, to ensure high yields and selectivity for desired products.
The mechanism of action of Eremantholide A involves its interaction with specific cellular pathways that regulate tumor growth and survival. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival .
Research indicates that Eremantholide A exhibits significant cytotoxic effects against various human tumor cell lines, demonstrating its potential as an antitumor agent. Further investigations are needed to elucidate the precise molecular targets and pathways involved in its action .
The compound's reactivity is influenced by its functional groups, particularly the presence of carbonyls and hydroxyls, which can participate in hydrogen bonding and nucleophilic reactions. Its stability under different pH conditions has been evaluated, indicating potential applications in drug formulation .
Eremantholide A shows promise in several areas:
Eremantholide A is a bioactive sesquiterpene lactone (SL) primarily isolated from plant species within the genus Lychnophora (family Asteraceae), notably Lychnophora trichocarpha and Lychnophora passerina. These perennial shrubs are endemic to the Brazilian Cerrado, a biodiversity hotspot characterized by acidic, nutrient-poor soils and seasonal rainfall [2] [7]. Lychnophora species, colloquially termed "Brazilian arnica," accumulate Eremantholide A in their aerial parts (leaves and stems), often in specialized trichomes or latex ducts—structures evolutionarily adapted for secondary metabolite storage [2] [7]. Chemotypic variation exists across species and geographical locations, influencing the compound's concentration. For instance, L. trichocarpha from Minas Gerais, Brazil, yields higher quantities than populations from drier regions [2].
Table 1: Botanical Sources and Distribution of Eremantholide A and Structurally Related SLs
Plant Species | Location | Part Used | Key Sesquiterpene Lactones | Ecological Adaptation |
---|---|---|---|---|
Lychnophora trichocarpha | Brazilian Cerrado (Minas Gerais) | Aerial parts | Eremantholide A/C, Lychnopholide | Rocky, high-altitude campos rupestres |
Lychnophora passerina | Brazilian Cerrado (Goiás) | Aerial parts | Goyazensolide, Eremantholide A | Seasonally dry woodlands |
Eremanthus elaeagnus | Brazilian Highlands | Leaves | Eremantholide derivatives | Sandy soils, full sun exposure |
While Eremantholide A is most abundant in Lychnophora, trace amounts of structurally analogous SLs have been detected in other Asteraceae genera like Eremanthus and Vanillosmopsis, suggesting convergent biosynthetic evolution within this chemotaxonomically significant family [9].
The discovery of Eremantholide A is intrinsically linked to the traditional medicine of indigenous Brazilian communities. For centuries, Lychnophora species ("arnica mineira") have been employed in folk preparations (alcoholic or hydroalcoholic macerations) for treating inflammatory conditions, rheumatism, bruises, and joint pain [2] [7]. This ethnobotanical knowledge guided early phytochemical investigations. Initial isolation efforts in the late 20th century focused on identifying the anti-inflammatory principles of these plants [9].
The first structural characterization of an Eremantholide (initially termed "Schistosomicidal lactone") occurred in 1972 from Eremanthus elaeagnus [9]. However, detailed characterization of Eremantholide A specifically, alongside its isomers (e.g., Eremantholide C), was achieved later through advanced chromatographic (HPLC, CC) and spectroscopic techniques (NMR, MS) applied to Lychnophora extracts [2] [7]. The compound’s nomenclature reflects its botanical origin (Eremanthus) and core lactone structure.
Table 2: Key Milestones in the Ethnopharmacology and Discovery of Eremantholide A
Time Period | Development | Significance |
---|---|---|
Pre-20th Century | Indigenous use of Lychnophora spp. for pain and inflammation | Foundation for bioprospecting; validated therapeutic applications |
1972 | Isolation of a schistosomicidal SL from Eremanthus elaeagnus | First report of Eremantholide-type structure |
1980s-2000s | Bioactivity-guided fractionation of Lychnophora extracts | Identification of Eremantholide A/C as major anti-inflammatory agents |
2010s-Present | Mechanistic studies on isolated Eremantholides | Elucidation of anti-gout, anti-inflammatory targets |
Modern ethnopharmacology leverages this traditional knowledge, using Lychnophora extracts and purified Eremantholides (including A) in experimental models of gouty arthritis and inflammation, confirming their ability to inhibit key pathways like xanthine oxidase (XO) and pro-inflammatory cytokine release [6] [7].
Eremantholide A belongs to the pseudoguaianolide subclass of sesquiterpene lactones (SLs). Pseudoguaianolides are characterized by a bicyclic 5,7-fused ring system with a methyl group shifted from C-10 (typical guaianolide position) to C-5, creating a distinct angular fusion [3] [5]. Its molecular formula is C₁₉H₂₄O₆, featuring the hallmark SL functionalities:
Table 3: Key Structural Features of Eremantholide A and Functional Significance
Structural Feature | Location in Molecule | Chemical Significance | Biological Relevance |
---|---|---|---|
α-Methylene-γ-lactone | C-12, C-13, O-C-15 | Electrophilic site; Michael acceptor | Alkylation of NF-κB, MAPK proteins; Anti-inflammatory effects |
Epoxide bridge | C-4, C-5 | Ring strain increases reactivity | Potential interaction with glutathione |
Acetyl ester (OCOCH₃) | C-8 | Enhances lipophilicity | Impacts membrane permeability and bioavailability |
Exocyclic methylene | C-11 | Additional electrophilic site | Potential for dual alkylation |
β-Unsaturated ketone | C-1, C-2, C-3 | Conjugation with lactone enhances electrophilicity | May contribute to redox modulation |
Within the pseudoguaianolides, Eremantholide A is closely related to Eremantholide C (differing primarily in hydroxylation/esterification patterns) and goyazensolide. Its structure underpins its structure-activity relationships (SAR): The α-methylene-γ-lactone is critical for inhibiting inflammatory mediators like NF-κB and reducing neutrophil migration, while the epoxide and acetyl group modulate potency and bioavailability [3] [5] [7]. Eremantholide A exemplifies how specific stereochemical arrangements (e.g., trans-fused lactone, C-8 chirality) govern target selectivity within the broader SL class, which includes over 5000 structures like germacranolides and eudesmanolides [3].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7